molecular formula C16H18O4 B1216273 1,2-bis(4-methoxyphenyl)-1,2-ethanediol CAS No. 4464-76-0

1,2-bis(4-methoxyphenyl)-1,2-ethanediol

Cat. No.: B1216273
CAS No.: 4464-76-0
M. Wt: 274.31 g/mol
InChI Key: RKRWHUXXTPLPAL-UHFFFAOYSA-N
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Description

1,2-bis(4-methoxyphenyl)-1,2-ethanediol, also known as p,p’-Dimethoxybenzoin, is an organic compound with the molecular formula C16H16O4. It is a derivative of benzoin, where the phenyl groups are substituted with methoxy groups at the para positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-bis(4-methoxyphenyl)-1,2-ethanediol can be synthesized through the catalytic reduction of 4,4’-dimethoxybenzoin. The reduction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction conditions include a temperature range of 25-30°C and a hydrogen pressure of 1-2 atm .

Industrial Production Methods

Industrial production of this compound involves the same catalytic reduction process but on a larger scale. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure uniform reduction. The product is then purified through recrystallization or distillation to obtain high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-bis(4-methoxyphenyl)-1,2-ethanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-bis(4-methoxyphenyl)-1,2-ethanediol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-bis(4-methoxyphenyl)-1,2-ethanediol involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The methoxy groups enhance its ability to donate electrons, making it an effective antioxidant. Additionally, it can inhibit the growth of certain microorganisms by disrupting their cell membranes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethoxybenzoin: The precursor to 1,2-bis(4-methoxyphenyl)-1,2-ethanediol, used in similar applications.

    4,4’-Dimethoxybenzil: An oxidation product with different chemical properties and applications.

    4,4’-Dimethoxybenzyl alcohol:

Uniqueness

This compound is unique due to its dual methoxy substitution, which enhances its reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .

Properties

CAS No.

4464-76-0

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

1,2-bis(4-methoxyphenyl)ethane-1,2-diol

InChI

InChI=1S/C16H18O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-18H,1-2H3

InChI Key

RKRWHUXXTPLPAL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)O)O

Canonical SMILES

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)O)O

Synonyms

dihydroanisoin

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 3 liters of dry ethanol, 75 g of 4,4'-bismethoxybenzoin and 21 g of sodium borohydride were refluxed for 2 hours. After adding 250 ml of concentrated hydrochloric acid to the reaction mixture, the resulting mixture was poured into 1300 ml of ice water, followed by filtration of deposited crystals. After recrystallized from 95% ethanol, there was obtained 57 g of 1,2-di(p-methoxyphenyl)ethane-1,2-diol, which was then added to 570 ml of 80% acetic acid and stirred at 90° C. for 50 minutes. Then, the reaction mixture was poured into 4 liters of ice water and deposited crystals were filtered. After drying, the crystals were recrystallized from isopropyl ether to give 40 g of Compound (e) in 69% yield.
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1300 mL
Type
reactant
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
3 L
Type
solvent
Reaction Step Three

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